4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide
Description
Properties
IUPAC Name |
4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-10-15(7-1-2-8-15)18-13(19)9-21-12-5-3-11(4-6-12)14(17)20/h3-6H,1-2,7-9H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWBKDRVRBDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on related benzamide derivatives have shown effectiveness against human chronic myelogenous leukemia (K562) cells, leading to cell cycle arrest and apoptosis through caspase activation . Such findings suggest that this compound could be a candidate for further development as an anticancer agent.
Receptor Modulation
The compound's structure suggests potential activity as an androgen receptor modulator. Similar compounds have been described in patents focusing on androgen receptor modulation, indicating that this class of compounds could influence androgen signaling pathways, which are crucial in conditions like prostate cancer .
Antimicrobial Activity
The benzamide framework has been associated with antimicrobial properties. Compounds derived from similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth . This suggests a possible application in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative activity of several benzamide derivatives, including those structurally related to this compound, against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study, a series of benzamide derivatives were screened for antimicrobial activity using the disc diffusion method. Compounds structurally similar to this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide and its analogs:
Substituent Effects on Activity and Properties
Electron-Withdrawing Groups (EWGs): The cyano group in the target compound is a stronger EWG compared to halogens (F, Br, I) in analogs (e.g., L3, ML266, NCGC607). Fluorine in L3 and other analogs () offers moderate electron withdrawal with minimal steric hindrance, favoring membrane permeability .
Steric and Spatial Considerations: The 1-cyanocyclopentyl group introduces significant steric bulk compared to smaller substituents like 4-fluorophenyl (L3) or 2-fluorophenyl (). This may reduce binding to shallow protein pockets but improve selectivity .
Physicochemical Properties :
- Lipophilicity (LogP) : The target compound’s estimated LogP (~2.5–3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. NCGC607 (LogP 3.90) is more lipophilic, which may limit bioavailability .
- Molecular Weight : Analogs like NCGC607 (543 g/mol) exceed Lipinski’s rule of five thresholds, whereas the target compound’s estimated weight (~350–450 g/mol) aligns better with drug-likeness guidelines .
Biological Activity
4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide, also known as Stemcell Compound 43 (TEC43), is a complex organic molecule that has garnered attention for its potential biological activities, particularly its role as an inhibitor of the Aryl Hydrocarbon Receptor (AhR). This article delves into the compound's structure, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₇N₃O₃, and it features a benzamide core with a unique cyanocyclopentyl amino group linked through an oxoethoxy moiety. This structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 273.31 g/mol |
| CAS Number | 869472-87-7 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
The primary mechanism of action for TEC43 involves its interaction with the AhR, a transcription factor that regulates various cellular processes, including xenobiotic metabolism and immune response. Inhibition of AhR can lead to reduced cell proliferation and differentiation, making TEC43 a candidate for cancer therapy. Studies indicate that TEC43 binds to the AhR, blocking its activation by environmental chemicals, which may mitigate adverse effects associated with AhR signaling in diseases such as cancer and autoimmune disorders.
Anticancer Potential
Research has shown that TEC43 exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis via the mitochondrial pathway and inhibition of cell cycle progression at the G1 phase.
Anti-inflammatory Effects
In addition to its anticancer properties, TEC43 has been investigated for its anti-inflammatory effects. The compound has shown potential in reducing pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses:
- Cytokines Affected : IL-6, TNF-alpha.
- Experimental Model : Lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
In Vivo Study on Tumor Growth :
- Objective : Evaluate the efficacy of TEC43 in reducing tumor size in xenograft models.
- Findings : Administration of TEC43 resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as a therapeutic agent against solid tumors.
-
Inflammation Model :
- Objective : Assess the anti-inflammatory effects of TEC43 in a mouse model of acute inflammation.
- Results : Mice treated with TEC43 showed reduced swelling and lower levels of inflammatory markers compared to untreated controls.
Safety and Toxicology
While preliminary studies indicate promising biological activity, further research is needed to assess the safety profile of TEC43. Toxicological evaluations are essential to determine potential side effects and establish safe dosage ranges for clinical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound’s synthesis typically involves coupling 2-(carboxymethoxy)benzoic acid derivatives with amines via activation using oxalyl chloride (or similar reagents) in dichloromethane (DCM) with catalytic DMF. Key steps include:
- Step 1 : Activation of the carboxylic acid group using oxalyl chloride (5 mmol per 1 mmol substrate) at room temperature (RT) for 30 minutes .
- Step 2 : Reaction with 1-cyanocyclopentylamine under inert conditions. Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine) or solvent polarity (e.g., DCM vs. THF) .
- Characterization : Use HPLC (>95% purity) and NMR (e.g., verifying the ethoxy linker via NMR: δ 4.3–4.5 ppm for –OCH–) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Confirm the presence of the cyanocyclopentyl group via NMR (δ 115–120 ppm for –CN) and the benzamide carbonyl (δ ~167 ppm).
- FT-IR : Look for characteristic stretches: ~2220 cm (C≡N), ~1650 cm (amide C=O), and ~1250 cm (ether C–O) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z corresponding to the molecular formula (CHNO, exact mass 325.14) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search methods can model:
- Cyano Group Reactivity : Predict oxidation/reduction pathways (e.g., cyano → carboxylic acid or amine derivatives) .
- Amide Bond Stability : Evaluate hydrolysis susceptibility under acidic/basic conditions using transition state modeling .
- Software Tools : Gaussian or ORCA for DFT; ICReDD’s hybrid computational-experimental workflows for reaction optimization .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-check enzyme inhibition (e.g., HDAC assays) using positive controls (e.g., trichostatin A) and standardized protocols .
- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and cell viability interference (MTT assay vs. ATP-based assays) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., IC vs. solubility) using tools like Design-Expert® .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Variable Selection : Modify the cyclopentyl group (e.g., substituents affecting steric bulk) or benzamide substituents (e.g., electron-withdrawing groups) .
- High-Throughput Screening (HTS) : Use 96-well plates with automated liquid handling to test >100 analogs for HDAC inhibition .
- Data Analysis : Apply QSPR models to correlate logP, polar surface area, and bioactivity .
Q. How can researchers address low solubility of this compound in aqueous buffers?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
- Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
